molecular formula C20H17ClN2O2S B6539423 2-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide CAS No. 1060313-15-6

2-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide

Cat. No.: B6539423
CAS No.: 1060313-15-6
M. Wt: 384.9 g/mol
InChI Key: YOHUPBAFQFCPSI-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 2-chlorophenyl group and a 4-aminophenyl moiety modified via a carbamoyl-methyl linker to a thiophen-2-ylmethyl group. Its structure combines aromatic, electron-withdrawing (chlorine), and heterocyclic (thiophene) elements, which are common in bioactive molecules targeting enzymes or receptors. The thiophene moiety may enhance lipophilicity and π-π stacking interactions, while the carbamoyl linker provides conformational flexibility for binding .

Properties

IUPAC Name

2-chloro-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c21-18-6-2-1-5-17(18)20(25)23-15-9-7-14(8-10-15)12-19(24)22-13-16-4-3-11-26-16/h1-11H,12-13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHUPBAFQFCPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is a member of the benzamide family, characterized by its complex structure that includes a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other diseases mediated by specific molecular targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H17ClN2O2S\text{C}_{17}\text{H}_{17}\text{Cl}\text{N}_{2}\text{O}_{2}\text{S}

This structure features a chlorine atom , a thiophene ring , and a carbamoyl group , which are crucial for its biological activity.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, related benzamide derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that certain benzamide derivatives could inhibit the activity of histone deacetylases (HDACs), which play a critical role in cancer cell growth and survival .

Table 1: Summary of Anticancer Activity of Benzamide Derivatives

Compound NameTargetIC50 (µM)Mechanism
FNAHDAC30.095HDAC inhibition, apoptosis induction
I-8RETModerateKinase inhibition, cell proliferation reduction

The mechanism by which This compound exerts its biological effects may involve several pathways:

  • HDAC Inhibition : Similar compounds have been shown to selectively inhibit HDAC enzymes, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
  • Induction of Apoptosis : Studies suggest that these compounds can promote apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
  • Cell Cycle Arrest : Compounds like FNA demonstrated G2/M phase arrest in HepG2 cells, contributing to their antiproliferative effects .

Study 1: In Vitro Efficacy

A study assessing the efficacy of related benzamide derivatives reported that these compounds exhibited strong inhibition against HepG2 liver cancer cells with IC50 values significantly lower than traditional chemotherapeutics like SAHA. The study highlighted the potential for these compounds to enhance the effectiveness of existing therapies when used in combination .

Study 2: In Vivo Models

In xenograft models, compounds similar to This compound showed promising results in reducing tumor growth rates compared to controls, indicating their potential for further development as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Benzamides

  • 4-((Thiophen-2-yl-methylene)amino)benzamides (): These compounds replace the carbamoyl-methyl linker with a Schiff base (imine) group. Key Difference: Imine vs. carbamoyl linker.

Heterocyclic-Substituted Benzamides

  • 4-Chloro-N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)benzamide (17a) ():
    Features an imidazoline ring instead of thiophene. The imidazoline’s basic nitrogen may enhance solubility and hydrogen bonding with targets like histone deacetylases (HDACs) .

    • Key Difference : Imidazoline vs. thiophene.
    • Synthesis : Requires coupling 4-chlorobenzoyl chloride with an imidazoline-substituted aniline.
  • Benzothiazole/Benzoxazole Derivatives ():

    • 2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide (): Incorporates a nitro group and benzothiazole, enhancing electron-withdrawing effects and π-stacking.
    • 2-Chloro-N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide (): Uses a benzoxazole-thiocarbamide hybrid, likely for protease inhibition.
    • Key Difference : Nitro/benzothiazole vs. thiophene-carbamoyl.

Aliphatic and Bicyclic Modifications

  • Key Difference: Bicyclic amine vs. thiophene.

Quinazolinone-Targeting Benzamides ():

  • IC50 Data: Derivatives with chloro and propyl groups (e.g., CP0015970, IC50 = 130 nM) show potent enzyme inhibition. The target compound’s lack of a quinazolinone moiety limits direct comparison but suggests structural tailoring for specific targets .

Structural and Functional Analysis

Table 1: Key Structural Comparisons

Compound Core Structure Key Substituents Linker Type Potential Bioactivity
Target Compound Benzamide 2-Chloro, thiophen-2-ylmethyl Carbamoyl-methyl Enzyme inhibition (hypothetical)
4-((Thiophen-2-yl-methylene)amino)benzamide Benzamide Thiophen-2-ylmethylene, imine Schiff base Antimicrobial, anticancer
17a () Benzamide 4-Chloro, imidazoline Direct bond HDAC inhibition
2-Chloro-N-[4-(6-methyl-benzothiazol)phenyl]-4-nitrobenzamide Benzamide Nitro, benzothiazole Direct bond Kinase/protease inhibition
CP0015970 () Quinazolinone-benzamide hybrid Chlorophenyl, propyl Methylene IC50 = 130 nM (enzyme)

Table 2: Physicochemical Properties (Hypothetical)

Compound logP (Predicted) Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound ~3.5 ~0.1 (DMSO) 385.87
17a () ~2.8 ~0.3 (Water) 343.82
CP0015970 () ~4.2 <0.01 (Water) 566.46

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